2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
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Overview
Description
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in many pharmacologically active compounds .
Preparation Methods
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis approach is efficient and has a high success rate in producing 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride .
Chemical Reactions Analysis
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to form hydrogen bonds with biological targets makes it a valuable scaffold in drug design . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its pharmacological properties . This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide include other 1,2,4-triazole derivatives such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These compounds share the 1,2,4-triazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)13-9(3,8(10)15)4-14-6-11-5-12-14/h5-7,13H,4H2,1-3H3,(H2,10,15) |
InChI Key |
ZAXGPIRTNTWUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
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